molecular formula C9H10BrN B13274657 (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine

(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine

Cat. No.: B13274657
M. Wt: 212.09 g/mol
InChI Key: AMHNTDLMRMXDEC-IONNQARKSA-N
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Description

(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can undergo oxidation to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydroxide, sodium alkoxide, sodium thiolate.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxy, alkoxy, or thio derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Phenylcyclopropan-1-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    (1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.

Uniqueness

(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10BrN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1

InChI Key

AMHNTDLMRMXDEC-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2Br

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Br

Origin of Product

United States

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